2-(2-Bromo-6-chlorophenyl)acetic acid
Overview
Description
“2-(2-Bromo-6-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 37777-77-8 . It has a molecular weight of 249.49 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-6-chlorophenyl)acetic acid” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further attached to an acetic acid group .
Physical And Chemical Properties Analysis
“2-(2-Bromo-6-chlorophenyl)acetic acid” is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available from the web search results.
Scientific Research Applications
Facile Synthesis Applications
A study by Zhang et al. (2014) details a facile synthesis process for producing enantiomerically pure diarylethanes. This process, involving 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid, is characterized by its cost-effectiveness and scalability, highlighting its potential for large-scale production of enantiomers with high purity and clearly determined configurations (Zhang et al., 2014).
Synthesis of α-Bromophenylacetic Acid Derivatives
Research by Ogura, Furukawa, and Tsuchihashi (1975) demonstrated a method for synthesizing α-bromophenylacetic acid derivatives. They successfully reacted certain ethylene compounds with bromine in various solvents, which included producing α-bromophenylacetic acid from 1-methylsulfmyl and 1-methylsulfinyl compounds (Ogura et al., 1975).
Synthesis of Carbon-14 Labeled Compounds
Dischino, Banville, and Rémillard (2003) conducted a study focusing on the synthesis of carbon-14 labeled compounds. They used 2-bromo[1-14C]acetic acid in a six-step radioactive synthesis, achieving a radiochemical yield of 2.2% and high radiochemical purity. This research is significant for applications involving radioactive labeling in scientific research (Dischino et al., 2003).
Synthesis and Characterization of Novel Compounds
Aydin et al. (2010) synthesized and characterized a novel compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid. They utilized various spectroscopic techniques and performed a quantum-chemical calculation, which is crucial for understanding the molecular structure and properties of such compounds (Aydin et al., 2010).
Safety And Hazards
The compound has been classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-(2-bromo-6-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPDPINDCZGYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337850 | |
Record name | (2-Bromo-6-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-chlorophenyl)acetic acid | |
CAS RN |
37777-77-8 | |
Record name | (2-Bromo-6-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromo-6-chlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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